molecular formula C10H18F2O2 B2851349 Ethyl 2,2-difluorooctanoate CAS No. 111934-95-3

Ethyl 2,2-difluorooctanoate

Cat. No. B2851349
CAS RN: 111934-95-3
M. Wt: 208.249
InChI Key: WHNDVBKXJCHZAY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as condensation reactions, substitution reactions, etc .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc .

Scientific Research Applications

  • Visible-Light-Driven 2,2-Difluoroacetylation : Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under irradiation by blue LED in the presence of fluorescein, facilitating direct 2,2-difluoroacetylation. This reaction is crucial for obtaining various 2,2-difluoroacetyl compounds and alkanoates (Furukawa et al., 2020).

  • Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized for potential use as a proteinase inhibitor. This synthesis involves a Reformatsky reaction of ethyl bromodifluoroacetate (Angelastro et al., 1992).

  • Enantioselective Synthesis of 2,2-Difluoro-3-Hydroxycarboxylates : Using chiral rhodium complexes, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate. This method is significant for synthesizing 2,2-difluoro-3-hydroxycarboxylates (Kuroki et al., 2000).

  • Synthesis of Polyfluoroalkyl Substituted 1-Aryl Pyrrole Derivatives : Ethyl 2,2-dihydropolyfluoroalkanoates reacted with benzimidazole bromides, leading to pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its application in the synthesis of complex organic structures (Zhang & Huang, 1998).

  • Use as an Acyl Donor in Lipase-Catalyzed Reactions : S-ethyl thiooctanoate, a related compound, is used as an acyl donor in the resolution of secondary alcohols by lipase-catalyzed transesterification, demonstrating the utility of similar ethyl difluoroalkanoate structures in enzymatic processes (Frykman et al., 1993).

  • Synthesis of Bicyclic Tetrahydropyrans : Methyl 7-hydroxyoctanoate, derived from ethyl 3-hydroxybutanoate (a structurally similar compound), is used for the stereoselective synthesis of bicyclic tetrahydropyrans, indicating the potential of ethyl difluoroalkanoate derivatives in creating complex organic structures (Elsworth & Willis, 2008).

Mechanism of Action

The mechanism of action is usually studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

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Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

ethyl 2,2-difluorooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNDVBKXJCHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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